Cas no 76650-20-9 ((e)-3-(3,4-dimethoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one)

76650-20-9 structure
상품 이름:(e)-3-(3,4-dimethoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one
(e)-3-(3,4-dimethoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one 화학적 및 물리적 성질
이름 및 식별자
-
- (e)-3-(3,4-dimethoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one
- Patent Fustin
- 3,4,2',4',6'-Pentamethoxy-chalkon
- Maclurin
- Laguncurin
- C.I. Natural Yellow 11
- Kino-yellow
- 2'.3.4.4'.6'-Pentamethoxy-chalkon
- 2',4',6',3,4-Pentamethoxychalkone
- Moritannic acid
- Morintannic acid
- Fustic extract
- 2,3',4,4',6-Pentahydroxybenzophenone
- morintanico acid
- (3,4-dihydroxyphenyl)(2,4,6-trihydroxyphenyl)-methanone
- 2,4,6,3',4'-Pentahydroxy-benzophenon
- Maklurin
- 3,4,2',4',6'-pentahydroxybenzophenone
- 2,4,6,3',4'-pentahydroxy-benzophenone
- 1-(2,4,6-trimethoxyphenyl)-3-(3,4-dimethoxyphenyl)propenone
- 3,4,2',4',6'-pentamethoxy-chalcone
- Patent Fustin; 3,4,2',4',6'-Pentamethoxy-chalkon; Maclurin; Laguncurin; C.I. Natural Yellow 11; Kino-yellow; 2'.3.4.4'.6'-Pentamethoxy-chalkon; 519-34-6; 2',4',6',3,4-Pentamethoxychalkone; Moritannic acid; Morintannic acid; Fustic extract; 2,3',4,4',6-Pentahydroxybenzophenone; morintanico acid; (3,4-dihydroxyphenyl)(2,4,6-trihydroxyphenyl)-methanone; 2,4,6,3',4'-Pentahydroxy-benzophenon; Maklurin; 3,4,2',4',6'-pentahydroxybenzophenone;
- 3-(3,4-dimethoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one
- 3-(3,4-Dimethoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-2-propen-1-one
- MLS002693942
- NCIOpen2_008389
- 76650-20-9
- 2',3,4,4',6'-pentamethoxychalcone
- DTXSID301345745
- CHEMBL1719690
- HMS3094A05
- NSC 75527
- SMR001559881
-
- 인치: InChI=1S/C20H22O6/c1-22-14-11-18(25-4)20(19(12-14)26-5)15(21)8-6-13-7-9-16(23-2)17(10-13)24-3/h6-12H,1-5H3
- InChIKey: TVKGYMYAOVADOP-UHFFFAOYSA-N
- 미소: COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)OC)OC
계산된 속성
- 정밀분자량: 358.14166
- 동위원소 질량: 358.14163842g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 6
- 중원자 수량: 26
- 회전 가능한 화학 키 수량: 8
- 복잡도: 451
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 1
- 소수점 매개변수 계산 참조값(XlogP): 3.5
- 토폴로지 분자 극성 표면적: 63.2Ų
실험적 성질
- PSA: 63.22
- LogP: 3.62570
(e)-3-(3,4-dimethoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one 관련 문헌
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
76650-20-9 ((e)-3-(3,4-dimethoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one) 관련 제품
- 1344528-75-1((2S)-4-(2-fluoro-5-nitrophenyl)butan-2-amine)
- 1142206-85-6(N-(4-Ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide)
- 2060032-12-2(methyl 7-methyl-5-oxo-1H,5H-imidazo1,2-apyrimidine-6-carboxylate)
- 1361750-58-4(2',5'-Dichloro-3,5-difluoro-biphenyl)
- 2228487-12-3(2-(5-bromo-1,3-thiazol-2-yl)butanedioic acid)
- 52883-35-9(4-phenyl-4,5-dihydro-1,3-oxazol-2-amine)
- 1837283-61-0(2-Amino-1-(4-cyclobutylpiperazin-1-yl)propan-1-one)
- 2228671-65-4(2-(pyrimidin-2-yl)prop-2-enoic acid)
- 67846-56-4(Vibracolor Moonlight Blue)
- 1804375-87-8(3-Aminomethyl-6-fluoro-2-iodopyridine)
추천 공급업체
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
골드 회원
중국 공급자
시약

Zhangzhou Sinobioway Peptide Co.,Ltd.
골드 회원
중국 공급자
시약

Suzhou Genelee Bio-Technology Co., Ltd.
골드 회원
중국 공급자
대량

Jincang Pharmaceutical (Shanghai) Co., LTD.
골드 회원
중국 공급자
시약

Taian Jiayue Biochemical Co., Ltd
골드 회원
중국 공급자
대량
